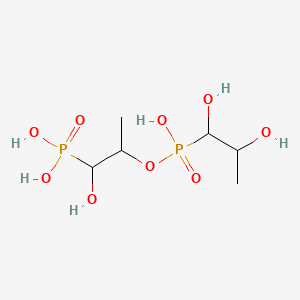![molecular formula C11H18N2O3S B13843569 methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)
methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol . Biotin methyl ester is characterized by a bicyclic ring structure with a tetrahydroimidizalone ring fused to an organosulfur-containing tetrahydrothiophane ring, along with a valeric acid side chain . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biotin methyl ester can be synthesized through several methods. One common method involves the catalytic oxidative carbonylation of diamines using tungsten hexacarbonyl (W(CO)6) as a catalyst . This procedure provides an alternative to the use of phosgene and phosgene derivatives for the formation of the urea moiety. Another method involves the graft co-polymerization of N,N’-methylenebisacrylamide and 2-acrylamido-2-methylpropanesulfonic acid in the presence of biotin methyl ester using photoinitiation with physisorbed benzophenone .
Industrial Production Methods
Industrial production of biotin methyl ester often involves microbial biosynthesis. Advances in synthetic biology have enabled the creation of microbial cell factories that produce biotin and its derivatives, including biotin methyl ester . This method is more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Biotin methyl ester undergoes various chemical reactions, including hydrolysis, aminolysis, and oxidation.
Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.
Aminolysis: In this reaction, esters react with ammonia or primary/secondary alkyl amines to yield amides.
Oxidation: Biotin methyl ester can undergo oxidative reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Aminolysis: Ammonia or primary/secondary alkyl amines.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Biotin and methanol.
Aminolysis: Biotin amides.
Oxidation: Various oxidized derivatives of biotin.
Applications De Recherche Scientifique
Biotin methyl ester has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Utilized in the study of biotin-dependent enzymes and metabolic pathways.
Industry: Employed in the production of biotin supplements and as a component in various biochemical assays.
Mécanisme D'action
Biotin methyl ester exerts its effects primarily through its role as a coenzyme for carboxylase enzymes. These enzymes are involved in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The compound interacts with specific molecular targets, including acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase, facilitating the transfer of carboxyl groups in metabolic reactions .
Comparaison Avec Des Composés Similaires
Biotin methyl ester can be compared with other biotin derivatives, such as:
- Biotin p-nitrophenyl ester
- Diaminobiotin
- 4-aminobenzoic acid
These compounds share similar structural features but differ in their specific functional groups and applications. Biotin methyl ester is unique due to its ester functional group, which imparts distinct chemical reactivity and solubility properties .
Propriétés
Formule moléculaire |
C11H18N2O3S |
|---|---|
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
methyl 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)/t7?,8-,10?/m0/s1 |
Clé InChI |
BHEWJAXNLVWPSC-ZCUBBSJVSA-N |
SMILES isomérique |
COC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |
SMILES canonique |
COC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


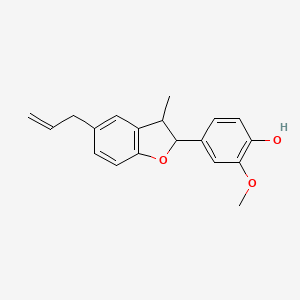
![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)
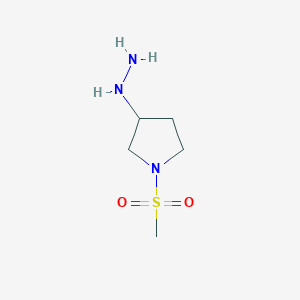
![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
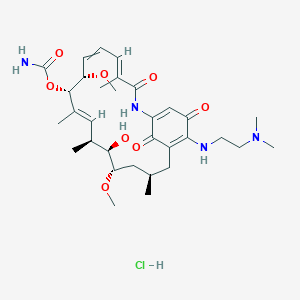

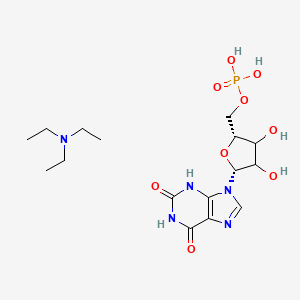

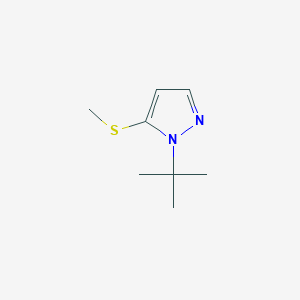
![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)

![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
